
4-(6-Chloro-5-ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Chloro-5-ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It is characterized by the presence of a piperazine ring, a pyridine ring, and various functional groups including a chloro group, an ethoxycarbonyl group, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-5-ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Coupling Reactions: The pyridine and piperazine rings can be coupled using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Esterification: The tert-butyl ester group can be introduced using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(6-Chloro-5-ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biology: Study of its interactions with biological targets such as enzymes or receptors.
Industry: Use as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(6-Chloro-5-methyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester
- 4-(6-Chloro-5-ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid methyl ester
Uniqueness
The presence of the ethoxycarbonyl group and the tert-butyl ester group may confer unique properties such as increased lipophilicity, enhanced stability, or specific biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C17H24ClN3O4 |
|---|---|
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
tert-butyl 4-(6-chloro-5-ethoxycarbonylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24ClN3O4/c1-5-24-15(22)12-6-7-13(19-14(12)18)20-8-10-21(11-9-20)16(23)25-17(2,3)4/h6-7H,5,8-11H2,1-4H3 |
Clave InChI |
PYITVAPZLFITID-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole](/img/structure/B13887535.png)
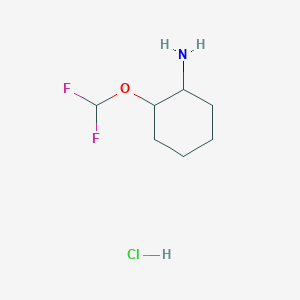
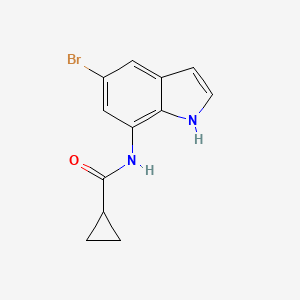
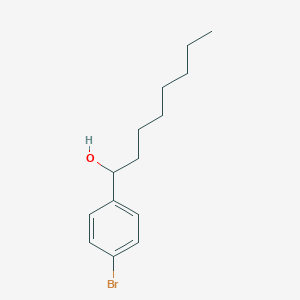
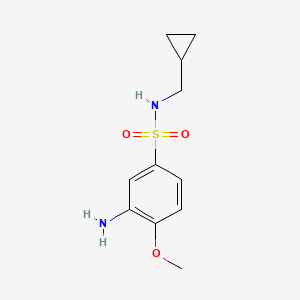
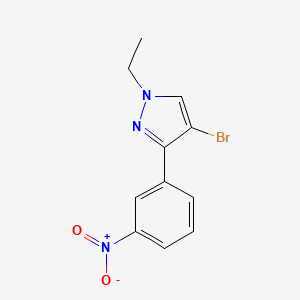

![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)

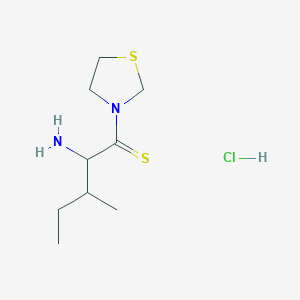

![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole](/img/structure/B13887626.png)
![2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane](/img/structure/B13887627.png)

